molecular formula C12H10N2O5 B14479630 2-(Ethoxycarbonyl)-3-formyl-1-oxoquinoxalin-1-ium-4(1H)-olate CAS No. 71320-68-8

2-(Ethoxycarbonyl)-3-formyl-1-oxoquinoxalin-1-ium-4(1H)-olate

Katalognummer: B14479630
CAS-Nummer: 71320-68-8
Molekulargewicht: 262.22 g/mol
InChI-Schlüssel: XDUNCOXKUXXLKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Ethoxycarbonyl)-3-formyl-1-oxoquinoxalin-1-ium-4(1H)-olate is a complex organic compound with a unique structure that includes a quinoxaline core

Vorbereitungsmethoden

The synthesis of 2-(Ethoxycarbonyl)-3-formyl-1-oxoquinoxalin-1-ium-4(1H)-olate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoxaline core, followed by the introduction of the ethoxycarbonyl and formyl groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency.

Analyse Chemischer Reaktionen

2-(Ethoxycarbonyl)-3-formyl-1-oxoquinoxalin-1-ium-4(1H)-olate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-(Ethoxycarbonyl)-3-formyl-1-oxoquinoxalin-1-ium-4(1H)-olate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be used in studies involving enzyme interactions and cellular processes.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Ethoxycarbonyl)-3-formyl-1-oxoquinoxalin-1-ium-4(1H)-olate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-(Ethoxycarbonyl)-3-formyl-1-oxoquinoxalin-1-ium-4(1H)-olate include other quinoxaline derivatives These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical properties and applications

Eigenschaften

CAS-Nummer

71320-68-8

Molekularformel

C12H10N2O5

Molekulargewicht

262.22 g/mol

IUPAC-Name

ethyl 3-formyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxylate

InChI

InChI=1S/C12H10N2O5/c1-2-19-12(16)11-10(7-15)13(17)8-5-3-4-6-9(8)14(11)18/h3-7H,2H2,1H3

InChI-Schlüssel

XDUNCOXKUXXLKM-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(N(C2=CC=CC=C2[N+]1=O)[O-])C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.